Cas no 1020252-79-2 (N-Propyl 4-Bromo-3-methylbenzamide)
N-Propyl 4-Bromo-3-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-methyl-N-propylbenzamide
- N-Propyl 4-bromo-3-methylbenzamide
- 1506272-42-9
- Benzamide, 4-bromo-3-methyl-N-propyl-
- 1020252-79-2
- BS-19167
- DB-371620
- AKOS015835287
- MFCD09972127
- N-PROPYL-4-BROMO-3-METHYLBENZAMIDE
- VQB25279
- DTXSID50674376
- N-Propyl 4-Bromo-3-methylbenzamide
-
- Inchi: 1S/C11H14BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14)
- InChI Key: MLDSLTWBJLWHPU-UHFFFAOYSA-N
- SMILES: C(NCCC)(=O)C1C=CC(=C(C)C=1)Br
Computed Properties
- Exact Mass: 255.02588g/mol
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.54 g/l) (25 º C),
N-Propyl 4-Bromo-3-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P839300-10mg |
N-Propyl 4-Bromo-3-methylbenzamide |
1020252-79-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P839300-50mg |
N-Propyl 4-Bromo-3-methylbenzamide |
1020252-79-2 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | P839300-100mg |
N-Propyl 4-Bromo-3-methylbenzamide |
1020252-79-2 | 100mg |
$ 80.00 | 2022-06-02 | ||
| Alichem | A019144155-25g |
4-Bromo-3-methyl-N-propylbenzamide |
1020252-79-2 | 95% | 25g |
$652.46 | 2023-09-04 | |
| A2B Chem LLC | AA08033-1g |
N-Propyl 4-bromo-3-methylbenzamide |
1020252-79-2 | 98% | 1g |
$52.00 | 2024-04-20 | |
| A2B Chem LLC | AA08033-5g |
N-Propyl 4-bromo-3-methylbenzamide |
1020252-79-2 | 98% | 5g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AA08033-10g |
N-Propyl 4-bromo-3-methylbenzamide |
1020252-79-2 | 98% | 10g |
$239.00 | 2024-04-20 | |
| A2B Chem LLC | AA08033-25g |
N-Propyl 4-bromo-3-methylbenzamide |
1020252-79-2 | 98% | 25g |
$467.00 | 2024-04-20 |
N-Propyl 4-Bromo-3-methylbenzamide Suppliers
N-Propyl 4-Bromo-3-methylbenzamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on N-Propyl 4-Bromo-3-methylbenzamide
Comprehensive Overview of N-Propyl 4-Bromo-3-methylbenzamide (CAS No. 1020252-79-2): Properties, Applications, and Industry Insights
N-Propyl 4-Bromo-3-methylbenzamide (CAS No. 1020252-79-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated aromatic amide derivative belongs to the class of benzamide compounds, which are increasingly studied for their potential bioactivity. The compound's molecular formula C11H14BrNO reveals a molecular weight of 256.14 g/mol, with the 4-bromo-3-methyl substitution pattern contributing to its distinct chemical behavior.
Recent trends in drug discovery have shown growing interest in halogenated benzamides, particularly those with alkyl side chains like the N-propyl group. Researchers are investigating how such modifications affect molecular interactions and bioavailability. The compound's lipophilicity (predicted LogP ~2.8) makes it particularly interesting for studies on blood-brain barrier penetration, a hot topic in neurological drug development.
From a synthetic chemistry perspective, N-Propyl 4-Bromo-3-methylbenzamide serves as a valuable building block for more complex molecules. Its bromine atom offers an excellent site for cross-coupling reactions, particularly in palladium-catalyzed transformations that are fundamental to modern medicinal chemistry. The compound's crystalline structure and melting point (typically 98-102°C) make it suitable for X-ray crystallography studies, helping researchers understand molecular packing and intermolecular forces.
In the context of green chemistry initiatives, scientists are exploring more sustainable methods for synthesizing such brominated intermediates. Recent publications have highlighted catalyst-free approaches and microwave-assisted synthesis techniques that could reduce the environmental impact of producing halogenated benzamides. These developments align with the pharmaceutical industry's push toward sustainable API manufacturing.
The compound's spectroscopic properties are equally noteworthy. Its NMR spectrum typically shows characteristic signals: a singlet for the methyl group at ~2.3 ppm, aromatic protons between 7.2-7.8 ppm, and distinctive amide proton resonance. These features make N-Propyl 4-Bromo-3-methylbenzamide an excellent case study for structure elucidation in analytical chemistry education.
Emerging applications in material science have also been reported, where similar brominated aromatic compounds serve as precursors for organic semiconductors and liquid crystals. While direct studies on this specific compound are limited, its structural analogs demonstrate potential in optoelectronic devices, sparking interest in its possible photophysical properties.
Quality control of N-Propyl 4-Bromo-3-methylbenzamide typically involves HPLC analysis with reverse-phase columns, where it shows good chromatographic behavior. The compound's UV absorption maxima around 210 nm and 260 nm make it suitable for detection with common photodiode array detectors. These analytical characteristics are crucial for researchers requiring high-purity intermediates in their synthetic workflows.
From a commercial perspective, the compound's availability as a research chemical meets the growing demand for specialty intermediates in drug discovery programs. Suppliers typically offer it in quantities ranging from milligram to kilogram scale, with purity levels exceeding 97% for most research applications. Proper storage conditions (typically 2-8°C in airtight containers) ensure its stability for extended periods.
Future research directions may explore the compound's potential as a pharmacophore in designing novel enzyme inhibitors, particularly given the success of related benzamide derivatives in targeting various biological pathways. Computational chemistry studies using molecular docking could predict its interactions with therapeutic targets, potentially revealing new structure-activity relationships.
In conclusion, N-Propyl 4-Bromo-3-methylbenzamide (CAS No. 1020252-79-2) represents an intriguing case study at the intersection of medicinal chemistry, materials science, and synthetic methodology. Its balanced combination of reactivity and stability makes it valuable for diverse applications, while ongoing research continues to uncover new possibilities for this versatile chemical building block.
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